molecular formula C₂₁H₃₂N₄O₆ B134623 HC Toxin CAS No. 83209-65-8

HC Toxin

Cat. No. B134623
CAS RN: 83209-65-8
M. Wt: 436.5 g/mol
InChI Key: GNYCTMYOHGBSBI-KVUCBBCISA-N
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Description

HC toxin is a cyclic tetrapeptide produced by the fungal pathogen Cochliobolus carbonum, which is pathogenic to maize. The structure of this compound is cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo represents 2-amino-9,10-epoxy-8-oxodecanoic acid. This compound plays a crucial role in the specificity and virulence of the interaction between the fungus and its host plant, maize. The reaction to C. carbonum and this compound in maize is controlled by the Hm1 and Hm2 loci, which encode enzymes that detoxify this compound by reducing the carbonyl group of Aeo. This compound is known to inhibit histone deacetylases (HDACs) in a variety of organisms, including plants, insects, and mammals, although the exact mechanism by which this inhibition leads to disease in maize is not fully understood .

Synthesis Analysis

The biosynthesis of this compound involves a non-ribosomal peptide synthetase, which is a large enzyme responsible for assembling the cyclic tetrapeptide. The genes required for this compound biosynthesis are collectively known as the TOX2 locus and are present in multiple functional copies in C. carbonum. These genes are absent from natural toxin non-producing isolates. The central enzyme in this compound biosynthesis is a 570-kDa non-ribosomal synthetase. Other genes involved in the biosynthesis include those encoding for alpha and beta subunits of fatty acid synthase, which contribute to the synthesis of Aeo, a pathway-specific transcription factor, an efflux carrier, a predicted branched-chain amino acid aminotransferase, and an alanine racemase .

Molecular Structure Analysis

This compound adopts a bis-β-turn conformation in solution, which is similar to the conformation found in the cytostatic cyclic tetrapeptide chlamydocin. The sequence and configuration of amino acids in this compound have been established through nuclear magnetic resonance studies and amino acid oxidase experiments .

Chemical Reactions Analysis

This compound inhibits histone deacetylases, leading to the accumulation of hyperacetylated histones in maize. This effect is host-selective, as it occurs in susceptible genotypes of maize but not in resistant genotypes. The inhibition of HDACs by this compound is reversible and uncompetitive. The epoxide group of Aeo is crucial for the inhibitory activity of this compound, as modifications to this group can reduce or eliminate the toxin's activity .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties are closely related to its structure and biological activity. The epoxide-containing amino acid Aeo is biosynthesized by head-to-tail condensation of acetate, as indicated by carbon-13 labeling and NMR studies. The cyclic structure of this compound is essential for its biological activity, as modifications to the epoxide group can render the toxin inactive. The molecule's conformation in solution has been determined to be a bis-β-turn, which is likely important for its interaction with histone deacetylases .

Scientific Research Applications

HC Toxin as a Virulence Factor in Plant-Pathogen Interactions

HC-toxin is a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum, which acts as a virulence determinant in its interactions with maize. The HC-toxin is known to inhibit histone deacetylases (HDACs) across various organisms, including plants, insects, and mammals. Its specific role in disease progression during C. carbonum infection is not fully understood, though its production is controlled by specific genetic loci in the fungus (Walton, 2020).

Genetic Conservation in HC-Toxin Biosynthesis

The conservation of genes responsible for HC-toxin biosynthesis was observed in another fungus, Alternaria jesenskae. This discovery suggests a wider role for HC-toxin in plant-pathogen interactions beyond Cochliobolus carbonum, possibly involving horizontal gene transfer or retention from a common ancestor (Wight, Labuda, & Walton, 2013).

Role of HC-Toxin in Modulating Histone Deacetylase Activity

HC-toxin's inhibition of HDAC has implications in the modulation of gene expression. A study identified inhibitor-resistant HDAC activity in various plant-pathogenic fungi, suggesting a complex interaction between HC-toxin and histone deacetylation processes in these organisms. This could have broader implications for understanding fungal pathogenicity and host defense mechanisms (Baidyaroy, Brosch, Graessle, Trojer, & Walton, 2002).

Neuroprotective Applications of Tetanus Toxin C-Terminal Domain

The C-terminal domain of tetanus toxin (Hc-TeTx), though distinct from HC-toxin, has shown potential in neuroprotection and therapeutic applications for neurodegenerative diseases. This includes protection against dopaminergic neurotoxicity and enhancement of motor behaviors in various animal models (Mendieta et al., 2016; Mendieta et al., 2009; Sánchez-González et al., 2014).

HC-Toxin in Cancer Research

While not directly linked to HC-toxin, research on heat-clearing and detoxicating (HCD) herbs in traditional Chinese medicine, which are used to combat pathogenic heat and toxins, has shown potential in cancer treatment. These herbs exhibit broad anticancer effects and can enhance the efficacy of conventional cancer therapies (Zhang, Liang, & He, 2017).

Mechanism of Action

Target of Action

HC Toxin is a cyclic tetrapeptide and a potent inhibitor of histone deacetylases (HDACs) . HDACs are key enzymes involved in the acetylation and deacetylation of histones, playing a vital role in many diseases, including cancer .

Mode of Action

This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the zinc ion in the active site of HDACs . The effects of this compound on IRS1–Akt signalling were found to be PI3K-dependent .

Biochemical Pathways

The inhibition of HDACs by this compound affects various biochemical pathways. It disrupts the balance of acetylation and deacetylation of histones, leading to changes in gene expression . This compound has been shown to up-regulate the expression of 15-lipoxygenase-1 in colorectal cancer cells and induce fetal hemoglobin in human primary erythroid cells .

Result of Action

This compound induces tumor cell apoptosis and has anticancer effects . It exerts a potent cytostatic effect on plant and animal cells by inhibiting histone deacetylase . When myotubes were challenged with serum starvation for the induction of atrophy, this compound treatment prevented the induction of genes that are involved in autophagy and proteasomal proteolysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, heat or drought can affect the plant-fungal interactions as well as SMs production . .

Safety and Hazards

HC Toxin is fatal if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

HC Toxin has been shown to have potential as a therapeutic agent, particularly in the treatment of cancer . Its mechanism of action, through the inhibition of HDACs, is of particular interest for future research. The development of less toxic HDAC inhibitors to reduce side effects associated with conventional synthetic inhibitors is a promising avenue for future research .

properties

IUPAC Name

(3S,6R,9S,12R)-6,9-dimethyl-3-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O6/c1-12-18(27)22-13(2)19(28)24-14(7-4-3-5-9-16(26)17-11-31-17)21(30)25-10-6-8-15(25)20(29)23-12/h12-15,17H,3-11H2,1-2H3,(H,22,27)(H,23,29)(H,24,28)/t12-,13+,14-,15+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYCTMYOHGBSBI-SVZOTFJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C)CCCCCC(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)C)CCCCCC(=O)[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001003201
Record name HC-Toxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83209-65-8
Record name HC Toxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083209658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC-Toxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83209-65-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HELMINTHOSPORIUM CARBONUM TOXIN I
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does HC-Toxin interact with its target and what are the downstream effects?

A: HC-Toxin exerts its effect primarily by inhibiting histone deacetylases (HDACs) [, , ]. This inhibition disrupts the delicate balance of histone acetylation, a crucial epigenetic modification that influences chromatin structure and gene expression. As a result, HC-Toxin treatment leads to hyperacetylation of histones, particularly histone H4 []. This, in turn, can affect diverse cellular processes, including cell cycle progression, gene expression, and ultimately, cell fate [, , ].

Q2: Does HC-Toxin exhibit selectivity towards specific HDACs?

A: While HC-Toxin inhibits HDACs across different organisms, including plants, insects, and mammals [], it demonstrates varying inhibitory potencies against different HDAC classes. Notably, it shows stronger inhibition towards class I HDACs compared to class II HDACs [].

Q3: How does HC-Toxin contribute to the virulence of Cochliobolus carbonum in maize?

A: HC-Toxin acts as a host-selective toxin, playing a crucial role in the pathogenicity of Cochliobolus carbonum race 1 on susceptible maize genotypes [, , ]. By inhibiting HDACs in maize, it is believed to disrupt the plant's defense mechanisms, enabling the fungus to colonize and infect the host more effectively [].

Q4: What is the molecular formula and weight of HC-Toxin?

A4: HC-Toxin has the molecular formula C21H32N4O6 and a molecular weight of 424.5 g/mol.

Q5: What are the key structural features of HC-Toxin?

A: HC-Toxin is a cyclic tetrapeptide composed of L-alanine, D-alanine, D-proline, and the unusual amino acid (2S,9S)-2-amino-9,10-epoxy-8-oxodecanoic acid (L-Aeo) [, ]. The presence of L-Aeo, with its epoxide and ketone moieties, is essential for its biological activity, particularly its HDAC inhibitory activity [, , ].

Q6: What spectroscopic techniques are commonly used to characterize HC-Toxin?

A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is invaluable for elucidating the solution structure and conformational dynamics of HC-Toxin []. Mass spectrometry (MS) is also employed to confirm its molecular weight and identify fragments, aiding in structural characterization and studying its metabolism [, , ].

Q7: How do modifications to the HC-Toxin structure affect its activity?

A: The biological activity of HC-Toxin is highly sensitive to structural modifications, particularly those involving the L-Aeo moiety []. For instance, reduction of the 8-keto group of L-Aeo significantly diminishes its toxicity [, ]. Similarly, modifications to the epoxide ring can impact its interaction with HDACs, affecting its inhibitory potency [, ].

Q8: Have any synthetic analogs of HC-Toxin been developed?

A: Yes, researchers have synthesized various analogs of HC-Toxin, exploring structure-activity relationships and seeking to develop compounds with enhanced activity or selectivity [, ]. For example, analogs incorporating bioactive alkylating groups have been investigated for their antitumor potential [].

Q9: What is known about the stability of HC-Toxin under various conditions?

A: HC-Toxin is known to be sensitive to certain conditions. For example, hydrolysis of the epoxide group of HC-Toxin significantly reduces its toxicity []. Therefore, appropriate storage and handling conditions are essential to maintain its stability.

Q10: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of HC-Toxin?

A10: While specific formulation strategies for HC-Toxin haven't been extensively reported in the provided research papers, its inherent sensitivity to certain conditions suggests that formulation development could play a crucial role in optimizing its delivery and efficacy for various applications.

Q11: What in vitro models have been used to study the effects of HC-Toxin?

A: Various cell lines, including human colorectal cancer cell lines (HCT116, Caco-2, SW-480) [, , ], human erythroleukemia (K562) cells [, , , ], mouse myotubes (C2C12) [], and insect Sf-9 cells [], have been employed to investigate the effects of HC-Toxin on cell proliferation, gene expression, and differentiation.

Q12: Are there any animal models used to evaluate the activity of HC-Toxin?

A: While the provided research primarily focuses on in vitro studies, mouse models have been used to evaluate the effects of HC-Toxin on muscle metabolism and atrophy []. Additionally, the natural host, maize, serves as a valuable model for studying HC-Toxin's role in plant disease and resistance [, , , ].

Q13: What are the known mechanisms of resistance to HC-Toxin in maize?

A: Resistance to HC-Toxin in maize is primarily conferred by the Hm1 gene, which encodes an NADPH-dependent HC-toxin reductase (HCTR) [, ]. This enzyme detoxifies HC-Toxin by reducing the 8-carbonyl group of L-Aeo [, ], rendering it less toxic.

Q14: Have any biomarkers been identified to predict the efficacy of HC-Toxin or monitor treatment response?

A: Research suggests that 15-lipoxygenase-1 (15-LO-1) expression might serve as a potential marker reflecting histone acetylation status in colorectal carcinoma []. Given that HC-Toxin is an HDAC inhibitor, further investigation into the relationship between 15-LO-1 expression and HC-Toxin efficacy could be of interest.

Q15: What analytical methods are used to characterize and quantify HC-Toxin?

A: A combination of techniques is employed to characterize and quantify HC-Toxin. High-performance liquid chromatography (HPLC) enables separation and purification []. Mass spectrometry (MS) provides precise molecular weight determination and aids in structural elucidation [, , ]. Additionally, bioassays utilizing susceptible maize lines are used to assess the biological activity and quantify HC-Toxin [, , ].

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